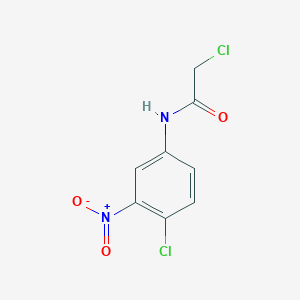

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Vue d'ensemble

Description

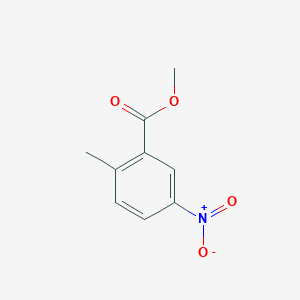

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2N2O3 and its molecular weight is 249.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Conformation

- The molecular structure and geometric parameters of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide and similar acetanilides have been examined in several studies. The conformation of the N—H bond in these compounds is noted for its orientation in relation to other substituents like the meta-nitro group. Interestingly, dual intermolecular N—H⋯O hydrogen bonds play a significant role in linking the molecules, contributing to their structural stability and interactions (Gowda et al., 2007).

Synthesis and Material Development

- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential in polymer science and material development. Specifically, the reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and other compounds like 4-hydroxybenzoic acid has led to the creation of innovative monomers, underlining the compound's versatility and application in creating new materials (Begunov & Valyaeva, 2015).

Antibacterial Properties

- One particularly noteworthy study explored the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This research highlighted not only the antibacterial activity of this molecule but also delved into its cytotoxic and pharmacokinetic profile, providing insights into its potential as a new antibacterial drug. The presence of the chloro atom in the molecule was found to enhance its antibacterial activity, hinting at the crucial role of molecular substitution in therapeutic effectiveness (Cordeiro et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an important target for antibacterial agents .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . The compound possibly acts on the penicillin-binding protein, promoting cell lysis .

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption can lead to cell lysis and death .

Pharmacokinetics

The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide on cells are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)